"physicochemical properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide"
"physicochemical properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide
Abstract
2-Benzoyl-N-phenylbenzene-1-sulfonamide is a complex organic molecule featuring a benzenesulfonamide core, a structure of significant interest in medicinal chemistry and materials science. The benzenesulfonamide moiety is a well-established pharmacophore, known for its role in a wide array of therapeutic agents due to its ability to act as a potent zinc-binding group, enabling the targeting of various enzymes and receptors.[1] This guide provides a comprehensive analysis of the key physicochemical properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, structured from the perspective of a Senior Application Scientist. We will delve into its molecular structure, synthesis, purification, and spectroscopic profile, and explore its core physical properties such as solubility and thermal behavior. The causality behind experimental choices and the interpretation of structural data are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in understanding any compound is to define its structure and chemical identity. 2-Benzoyl-N-phenylbenzene-1-sulfonamide, with the molecular formula C₁₉H₁₅NO₃S, integrates three key functional components: a benzoyl group, a central phenyl ring, and an N-phenyl-substituted sulfonamide group.[2] This unique arrangement of bulky aromatic rings and polar functional groups dictates its chemical behavior and physical properties.
Caption: Chemical structure of 2-Benzoyl-N-phenylbenzene-1-sulfonamide.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Benzoyl-N-phenylbenzene-1-sulfonamide | N/A |
| Molecular Formula | C₁₉H₁₅NO₃S | [2] |
| Molecular Weight | 337.4 g/mol | [2] |
| CAS Number | Not explicitly available | N/A |
Synthesis and Purification
The synthesis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide is most effectively achieved via a nucleophilic substitution reaction. This standard and reliable method involves the condensation of 2-aminobenzophenone with benzenesulfonyl chloride.[2] The choice of this pathway is dictated by the commercial availability of the starting materials and the high efficiency of sulfonyl chloride reactions with primary amines.
Experimental Protocol: Synthesis
Rationale: The reaction is typically performed in the presence of a weak base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. An aprotic solvent like dichloromethane or tetrahydrofuran is chosen to ensure the solubility of the reactants without interfering with the reaction mechanism.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Sulfonylation: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise over 30 minutes. An exothermic reaction may be observed.
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Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Rationale: Recrystallization is the preferred method for purifying the crude product, leveraging the temperature-dependent solubility of the compound to separate it from impurities.[2] An ethanol-water mixture is an effective solvent system, as the compound is highly soluble in hot ethanol but significantly less soluble at lower temperatures, while impurities may remain in the solution.
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
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Crystallization Induction: Slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
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Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Signal/Value | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (multiplets) | Signals from the three distinct phenyl rings. |
| N-H Proton | δ 8.0-10.0 ppm (broad singlet) | Acidic proton on the sulfonamide nitrogen; signal may be exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons | δ 110-140 ppm | Multiple signals corresponding to the carbons of the phenyl rings. |
| Carbonyl Carbon (C=O) | δ 190-200 ppm | Characteristic downfield shift for a ketone carbonyl carbon. | |
| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ | Typical stretching vibration for a secondary sulfonamide N-H bond.[3] |
| C=O Stretch | 1650-1680 cm⁻¹ | Strong absorption from the benzoyl ketone group. | |
| S=O Stretch | 1330-1370 cm⁻¹ (asymmetric)1140-1180 cm⁻¹ (symmetric) | Two characteristic strong absorptions for the sulfonyl group.[3] | |
| Mass Spec (EIMS) | Molecular Ion (M⁺) | m/z 337 | Corresponds to the molecular weight of the compound. |
| | Key Fragments | m/z 232 [M-SO₂-H]m/z 141 [PhSO₂]⁺m/z 105 [PhCO]⁺ | Expected fragmentation patterns include loss of SO₂, cleavage of the S-N bond, and formation of the benzoyl cation.[3][5] |
Core Physicochemical Properties
The physical properties of the compound are a direct consequence of its molecular structure, particularly the interplay between its large, hydrophobic aromatic systems and its polar, hydrogen-bonding capable functional groups.
Caption: Relationship between structure and key physicochemical properties.
Solubility Profile
The molecule's amphiphilic character, combining hydrophobic and polar regions, governs its solubility.[2]
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Aqueous Media: It exhibits very limited solubility in water. The three large phenyl rings create a significant hydrophobic character that dominates its interaction with water. The estimated water solubility is predicted to be less than 0.1 mg/mL.[2]
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Organic Solvents: Solubility is markedly enhanced in polar organic solvents. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like ethanol and methanol.[2] This is due to the ability of these solvents to interact favorably with both the aromatic rings and the polar sulfonamide and carbonyl groups.
Thermal Properties and Polymorphism
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Melting Point: While an experimental melting point is not documented, related N-phenylbenzenesulfonamide compounds typically melt above 100°C.[6] The extensive aromatic system and strong intermolecular forces, including hydrogen bonding, suggest a relatively high melting point and good thermal stability.[2]
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Polymorphism: Benzenesulfonamide derivatives are known to exhibit polymorphism, where different crystalline forms of the same compound possess different melting points and stability.[2] It is plausible that 2-Benzoyl-N-phenylbenzene-1-sulfonamide could crystallize in common space groups like P21/c or C2/c, with molecular conformation stabilized by intramolecular interactions.[2] Different polymorphic forms could show melting point variations of 5-15°C.[2]
Crystal Structure
Direct crystallographic data is unavailable. However, analysis of related N-benzoyl benzenesulfonamides and N-aryl sulfonamides allows for an educated projection of its solid-state structure.[7][8]
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Hydrogen Bonding: The crystal packing is expected to be dominated by intermolecular N-H···O hydrogen bonds, where the sulfonamide N-H acts as a donor and one of the sulfonyl oxygens acts as an acceptor. This typically leads to the formation of dimeric or chain-like structures in the crystal lattice.[7]
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Molecular Conformation: The molecule is inherently non-planar. The dihedral angles between the three aromatic rings will be significant, likely ranging from 40-80 degrees, to minimize steric hindrance.[2] This twisted conformation is a key feature influencing its packing efficiency and potential for polymorphism.
Table 3: Summary of Physicochemical Properties
| Property | Predicted Value / Behavior | Rationale / Reference |
|---|---|---|
| Appearance | White to off-white crystalline solid | Based on analogous sulfonamides.[6] |
| Melting Point | Expected >100 °C; subject to polymorphism | High molecular weight, aromaticity, and hydrogen bonding.[2][6] |
| Aqueous Solubility | Very low (<0.1 mg/mL) | Predominantly hydrophobic due to three phenyl rings.[2] |
| Organic Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Favorable interactions with polar organic solvents.[2] |
| Hydrogen Bonding | 1 Donor (N-H), 3 Acceptors (S=O x2, C=O) | Key to crystal packing and intermolecular forces. |
| Predicted Crystal System | Monoclinic (Space group P21/c or C2/c) | Common for benzenesulfonamide derivatives.[2] |
Potential Biological and Pharmacological Relevance
The benzenesulfonamide scaffold is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9] This activity often stems from the ability of the sulfonamide group to coordinate with metal ions (like zinc) in the active sites of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases.[1]
While 2-Benzoyl-N-phenylbenzene-1-sulfonamide itself has not been extensively studied, compounds with similar structures have shown potential to induce apoptosis in cancer cells.[2] The specific substitutions on the core structure can modulate this activity, making it a candidate for further investigation as a therapeutic agent.
Caption: General inhibition mechanism of metalloenzymes by sulfonamides.
Conclusion
2-Benzoyl-N-phenylbenzene-1-sulfonamide is a molecule defined by its structural complexity and the resulting physicochemical properties. Its large hydrophobic surface area renders it poorly soluble in water, while its polar functional groups ensure solubility in various organic solvents. The presence of a hydrogen bond donor and multiple acceptors dictates its solid-state behavior, suggesting a high melting point and the potential for polymorphism, which are critical considerations in drug development and materials science. The synthesis is straightforward, and purification by recrystallization is effective. Based on its core benzenesulfonamide scaffold, the compound holds potential for biological activity, warranting further investigation. This guide provides the foundational chemical and physical data necessary to support such future research endeavors.
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